molecular formula C5H6ClN3O2 B1414954 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1049873-58-6

2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B1414954
CAS No.: 1049873-58-6
M. Wt: 175.57 g/mol
InChI Key: GAWWDKYRWRUCOA-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to specific transcription factors or regulatory elements, thereby affecting the transcriptional activity of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological implications .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic and toxicological implications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, the compound may cause toxic or adverse effects, such as cellular damage or altered metabolic activity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic activity. Understanding these metabolic pathways is essential for elucidating the compound’s mode of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for determining the compound’s therapeutic potential and safety .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Understanding the subcellular localization is crucial for elucidating the compound’s mode of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate hydrazides with chloroacetyl chloride. A common synthetic route is as follows:

    Step 1: Preparation of 5-methyl-1,3,4-oxadiazole-2-thiol by cyclization of methyl hydrazinecarboxylate with carbon disulfide.

    Step 2: Reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions to replace the chloro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the oxadiazole ring, although this is less common.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

    Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives of the oxadiazole ring.

Scientific Research Applications

2-Chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the biological activity of the oxadiazole ring.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It serves as a building block for the synthesis of more complex molecules that can be used to study biological pathways and mechanisms.

Comparison with Similar Compounds

    2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a methyl group, which can affect its biological activity and chemical properties.

    2-Chloro-N-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar but with a different positioning of the nitrogen atoms in the oxadiazole ring, leading to different reactivity and applications.

Uniqueness: 2-Chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives. Its methyl group at the 5-position of the oxadiazole ring can influence its interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWWDKYRWRUCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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